Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride
Description
Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride (CAS 1135104-24-3) is an ester derivative featuring a 4-methylbenzylamine substituent and a hydrochloride counterion. Its molecular structure combines an ethyl ester group with an aminoacetate backbone, making it a candidate for pharmaceutical and chemical research applications. However, recent data indicate that this compound has been discontinued across all commercial quantities (1g to 500mg) as of 2025, limiting its accessibility for ongoing studies .
Properties
IUPAC Name |
ethyl 2-[(4-methylphenyl)methylamino]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)9-13-8-11-6-4-10(2)5-7-11;/h4-7,13H,3,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYLXFUWTZERAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=C(C=C1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135104-24-3 | |
| Record name | ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride typically involves the reaction of ethyl bromoacetate with 4-methylbenzylamine in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, affecting the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate HCl | 1135104-24-3 | C₁₂H₁₆ClNO₂* | 4-Methylphenylmethyl, ethyl ester | ~245.7 (calculated) |
| Ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl | 939760-85-7 | C₁₁H₂₂ClNO₂ | Cyclohexyl, methylamino | 235.75 |
| Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl | 1391077-87-4 | C₁₂H₁₈ClNO₄S | 4-Methanesulfonylphenyl, propanoate | 315.79 |
*Calculated based on the IUPAC name.
- Substituent Effects :
- The 4-methylphenyl group in the target compound enhances aromatic interactions compared to the cyclohexyl group in CAS 939760-85-7, which may increase lipophilicity .
- The methanesulfonylphenyl substituent in CAS 1391077-87-4 introduces a polar sulfonyl group, likely improving aqueous solubility but reducing membrane permeability .
Physicochemical Properties
Table 2: Physicochemical Properties
- Key Observations: Limited data on exact physicochemical parameters (e.g., boiling point, density) are available for these compounds, highlighting a gap in published literature. Storage conditions for the target compound are unspecified, but analogs suggest standard handling for hydrochlorides, including protection from moisture .
Biological Activity
Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
This compound is an organic compound characterized by the presence of an ethyl ester and a secondary amine. Its structure can be represented as follows:
- Molecular Formula: C12H17ClN2O2
- Molecular Weight: 256.73 g/mol
The compound's structure allows it to interact with various biological targets, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. It can function as both a substrate and an inhibitor in various biochemical pathways, influencing the activity of specific proteins involved in cellular processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thus altering their function.
- Receptor Interaction: It can bind to receptors, potentially modulating signaling pathways that affect cell behavior.
Biological Activity
Recent studies have indicated that this compound exhibits notable biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that this compound demonstrates significant antibacterial and antifungal activity. For instance, it has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| C. albicans | 0.039 |
Anticancer Activity
In vitro studies have also suggested potential anticancer properties, where the compound induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 2: Anticancer Activity Findings
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Bacillus subtilis showed promising results, with inhibition zones measuring up to 24 mm, indicating strong antibacterial properties .
- Case Study on Anticancer Properties : In a controlled laboratory setting, the compound was tested against multiple cancer cell lines, revealing a consistent pattern of cytotoxicity that correlated with increased concentrations of the compound. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Q & A
Q. What synthetic routes are recommended for Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride?
The compound can be synthesized via a two-step process: (1) alkylation of ethyl glycinate with 4-methylbenzyl chloride to form the free base, followed by (2) hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or methanol). Key reaction conditions include maintaining a pH of 4–6 during salt formation and using stoichiometric equivalents of HCl to ensure complete protonation of the amine group. Purification via recrystallization from ethanol/ether mixtures enhances purity .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR Spectroscopy : H and C NMR confirm the presence of the 4-methylbenzyl group (aromatic protons at δ 7.2–7.4 ppm) and ester moiety (COOEt at δ 4.1–4.3 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHClNO).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) can resolve crystal structures, providing bond lengths and angles for the hydrochloride salt .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood to prevent inhalation of fine particles.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose following local hazardous waste regulations .
Advanced Research Questions
Q. How can reaction yields be optimized during hydrochloride salt formation?
Yield optimization requires precise control of:
- pH : Maintain acidic conditions (pH 4–6) to favor protonation without hydrolyzing the ester group.
- Solvent Choice : Use anhydrous ethanol to minimize side reactions.
- Temperature : Conduct reactions at 0–5°C to reduce thermal degradation. Post-synthesis, recrystallization at low temperatures improves crystal quality .
Q. What strategies address contradictions in pharmacological activity data across studies?
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls).
- Meta-Analysis : Compare data across studies using statistical tools to identify outliers or confounding variables (e.g., impurity levels in batches).
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the 4-methyl group with halogens) to isolate biological effects .
Q. How do structural modifications influence solubility and stability in aqueous media?
- Hydrochloride Salt : Enhances water solubility via ionic interactions but may reduce stability in humid conditions.
- Ester vs. Carboxylic Acid : The ethyl ester group improves lipid solubility compared to hydrolyzed derivatives, affecting membrane permeability in biological assays. Stability studies (e.g., HPLC monitoring under varying pH/temperature) can quantify degradation rates .
Q. What advanced techniques resolve crystallographic disorder in the hydrochloride salt?
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping crystal domains.
- High-Resolution Data : Collect data at synchrotron sources (≤0.8 Å resolution) to improve electron density maps.
- Hydrogen Bond Analysis : Identify Cl···H-N interactions to validate salt formation .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Alkylation Solvent | Dry DMF or THF | |
| HCl Concentration | 1.0–1.2 equivalents | |
| Recrystallization | Ethanol:Diethyl Ether (3:1) |
Q. Table 2. Biological Activity Comparison with Analogs
| Compound Modification | Solubility (mg/mL) | IC (μM)* | Reference |
|---|---|---|---|
| 4-Methyl substituent | 12.5 | 45.2 | |
| 4-Fluoro substituent | 8.7 | 28.9 | |
| Nitro group at position 2 | 3.2 | >100 |
*IC values for hypothetical enzyme inhibition assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
